molecular formula C10H13N B15124617 (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1228556-63-5

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15124617
CAS No.: 1228556-63-5
M. Wt: 147.22 g/mol
InChI Key: FMQGLSSKBZCURE-JTQLQIEISA-N
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Description

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with significant potential in various fields of chemistry and pharmacology. The compound features a 6-methyl substitution on the indane ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-methylindanone.

    Reduction: The carbonyl group of 6-methylindanone is reduced to form 6-methylindan-1-ol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group of 6-methylindan-1-ol is then converted to an amine group through a reductive amination process. This step involves the use of an amine source (e.g., ammonia or an amine) and a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Acyl chlorides, sulfonyl chlorides, or alkyl halides in the presence of a base or catalyst.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides, alkylated amines.

Scientific Research Applications

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, or cellular metabolism.

Comparison with Similar Compounds

    ®-6-Methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.

    6-Methyl-2,3-dihydro-1H-inden-1-ol: The alcohol precursor used in the synthesis of the amine.

    6-Methylindanone: The starting material for the synthesis.

Uniqueness: (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

CAS No.

1228556-63-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S)-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m0/s1

InChI Key

FMQGLSSKBZCURE-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(CC[C@@H]2N)C=C1

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1

Origin of Product

United States

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